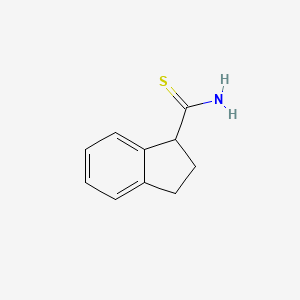

2,3-dihydro-1H-indene-1-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NS |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-1-carbothioamide |

InChI |

InChI=1S/C10H11NS/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,11,12) |

InChI Key |

CQRVWLIDOMWHJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1C(=S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 2,3-Dihydro-1H-Indene-1-Carbothioamide

The construction of the this compound scaffold relies on the formation of the indane core followed by the introduction or modification of a functional group at the C1 position to yield the desired carbothioamide moiety.

Multi-Step Synthetic Sequences and Yield Optimization

Multi-step synthesis provides a reliable, albeit often lengthy, route to this compound. A common strategy involves the initial synthesis of a stable precursor such as 2,3-dihydro-1H-indene-1-carboxylic acid or 2,3-dihydro-1H-indene-1-carbonitrile, which is then converted to the target thioamide.

One plausible pathway begins with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to form 3-benzoylpropanoic acid, which can then be reduced and cyclized to afford 2,3-dihydro-1H-inden-1-one. researchgate.netbeilstein-journals.org From this key intermediate, various functional group manipulations can be employed. For instance, the conversion to 2,3-dihydro-1H-indene-1-carbonitrile can be achieved, which is then subjected to thiohydrolysis to furnish the desired thioamide. organic-chemistry.org

Table 1: Illustrative Multi-Step Synthesis of this compound via the Carboxamide Route

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 2,3-Dihydro-1H-inden-1-one | 1. KCN, HCl; 2. H2SO4, H2O, heat | 2,3-Dihydro-1H-indene-1-carboxylic acid | ~85 |

| 2 | 2,3-Dihydro-1H-indene-1-carboxylic acid | 1. SOCl2; 2. NH4OH | 2,3-Dihydro-1H-indene-1-carboxamide | ~90 |

| 3 | 2,3-Dihydro-1H-indene-1-carboxamide | Lawesson's reagent, Toluene, reflux | This compound | ~80 |

Note: Yields are approximate and can vary based on specific reaction conditions and optimization.

One-Pot Reactions and Cascade Processes for Thioamide Formation

To improve efficiency and reduce waste, one-pot and cascade reactions have emerged as powerful strategies for thioamide synthesis. A prominent example is the Willgerodt-Kindler reaction, which can convert an aryl alkyl ketone directly to a thioamide. organic-chemistry.orgbeilstein-journals.org Starting with 1-acetyl-2,3-dihydro-1H-indene, a one-pot reaction with sulfur and a secondary amine, such as morpholine, can yield the corresponding thioamide. beilstein-journals.orgrsc.org

Another one-pot approach involves the three-component reaction of an aldehyde, an amine, and a sulfur source. nih.govrsc.org For instance, 2,3-dihydro-1H-indene-1-carbaldehyde can be reacted with an amine and elemental sulfur in a single step to afford the desired N-substituted this compound. rsc.org These methods offer significant advantages in terms of step economy and reduced purification efforts.

Table 2: Comparison of One-Pot Synthetic Routes to Indane Thioamide Derivatives

| Reaction Type | Starting Material | Reagents | Product | Reported Yield Range (%) |

| Willgerodt-Kindler | 1-Acetyl-2,3-dihydro-1H-indene | Sulfur, Morpholine | 2-(2,3-Dihydro-1H-inden-1-yl)-1-morpholinoethanethione | 60-85 |

| Three-Component | 2,3-Dihydro-1H-indene-1-carbaldehyde | Amine, Elemental Sulfur | N-Substituted-2,3-dihydro-1H-indene-1-carbothioamide | 70-95 |

Catalytic Methodologies in the Formation of Indane-Thioamide Bonds

Catalysis offers a more efficient and selective means of forming the crucial C-S and C-N bonds in this compound.

Transition metal catalysis has been extensively used for the synthesis of thioamides. While direct C-H thioamidation of the indane scaffold is challenging, transition metals can be employed in cross-coupling reactions. For example, a palladium-catalyzed reaction could couple a 1-halo-2,3-dihydro-1H-indene with a thioamide nucleophile. More advanced methods involve the direct C-H functionalization of arenes, which could potentially be adapted for the indane system. ibs.re.krrsc.org

For the synthesis of chiral this compound, organocatalysis provides a powerful tool for achieving high levels of stereocontrol. frontiersin.orgrsc.orgrsc.org Chiral phosphoric acids, for instance, have been successfully used in the asymmetric synthesis of various heterocyclic compounds. rsc.orgrsc.org An organocatalytic asymmetric Strecker reaction on 2,3-dihydro-1H-inden-1-one, followed by conversion of the resulting aminonitrile to the thioamide, represents a viable route to enantiomerically enriched this compound.

Table 3: Overview of Catalytic Approaches for Thioamide and Indane Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Relevance to Target Compound |

| Transition Metal | Palladium complexes | C-H Functionalization/Cross-Coupling | Potential for direct thioamidation of the indane ring. |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Strecker Reaction | Synthesis of chiral 1-amino-1-cyanoindane precursors. |

| Biocatalysis | Transaminase | Asymmetric Amination | Enantioselective synthesis of 1-aminoindane precursors. ajpamc.com |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is becoming increasingly important in the synthesis of fine chemicals. For the preparation of this compound, several green strategies can be implemented. The use of water or deep eutectic solvents as reaction media can replace hazardous organic solvents. scispace.comscispace.com Furthermore, catalyst-free and solvent-free conditions for reactions like the Willgerodt-Kindler reaction have been developed. rsc.org The use of safer thionating reagents to replace harsher ones like phosphorus pentasulfide, and the development of chromatography-free purification processes, also contribute to a more sustainable synthetic route. beilstein-journals.orgnih.gov

Solvent Selection and Minimization

The synthesis of thioamides, including this compound, has traditionally involved the use of organic solvents such as pyridine (B92270) or dry ethanol. google.com However, contemporary synthetic chemistry emphasizes the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, including volatile organic solvents. Consequently, significant research has been directed towards developing more environmentally benign protocols for thioamide synthesis.

A notable advancement is the use of water as a reaction medium. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient aqueous synthesis of thioamides from aldehydes and N-substituted formamides has been demonstrated, using sodium sulfide (B99878) as the sulfur source. organic-chemistry.org This method is practical and avoids the need for hazardous reagents and solvents. organic-chemistry.org Another green approach involves the use of deep eutectic solvents (DES), such as a choline (B1196258) chloride-urea mixture. rsc.org A protocol using this DES allows for the synthesis of a wide variety of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur in good to excellent yields without the need for a catalyst. rsc.org This method enhances sustainability by reducing energy consumption and waste. rsc.org

Furthermore, solvent-free reaction conditions represent an optimal strategy for minimizing solvent waste. Microwave-assisted solvent-free synthesis has been successfully applied to prepare hydrazine (B178648) carbothioamide derivatives, showcasing rapid reaction times and high efficiency. ajol.info The traditional Willgerodt-Kindler reaction, a three-component condensation of aldehydes, amines, and sulfur, has also been adapted to microwave heating in minimal high-boiling solvents like 1-methyl-2-pyrrolidone (NMP), which simplifies workup and improves yields. organic-chemistry.orgorganic-chemistry.org These methodologies align with the principles of green chemistry by minimizing energy and material inputs.

| Synthesis Strategy | Solvent System | Key Advantages |

| Aqueous Synthesis | Water | Non-toxic, non-flammable, readily available. organic-chemistry.org |

| Deep Eutectic Solvents | Choline chloride-urea | Biodegradable, catalyst-free, reduced energy use. rsc.org |

| Microwave-Assisted | Solvent-free or minimal NMP | Rapid reaction times, high efficiency, simple workup. organic-chemistry.orgajol.info |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The goal is to design synthetic methods that maximize the incorporation of all materials used in the process, thereby minimizing waste at the molecular level. wordpress.com The percent atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. wikipedia.org A high-yielding reaction can still have a poor atom economy if it generates significant byproducts. wikipedia.org

In the context of synthesizing this compound and related structures, atom economy considerations are crucial for developing sustainable processes. Traditional methods for thioamide synthesis often involve thionating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to convert an amide precursor into the corresponding thioamide. While effective, these reactions have inherently poor atom economy, as a significant portion of the thionating reagent's mass is converted into inorganic byproducts that must be disposed of.

In contrast, addition reactions or multicomponent reactions are highly atom-economical. The Willgerodt-Kindler reaction, which typically combines an aldehyde or ketone, an amine, and elemental sulfur to form a thioamide, is an example of a more atom-economical approach. chemrxiv.org In an ideal scenario, all atoms from the three components are incorporated into the final thioamide product and a byproduct of water, representing a significant improvement over substitution reactions that use heavy-atom reagents. primescholars.com Designing synthetic routes that resemble simple addition reactions is a primary strategy for improving atom economy in chemical manufacturing. primescholars.com

Table: Comparison of Atom Economy in Thioamide Synthesis

| Reaction Type | General Equation | Atom Economy | Byproducts |

|---|---|---|---|

| Thionation (e.g., Lawesson's Reagent) | R-C(O)NR'₂ + (ArP(S)S)₂ → R-C(S)NR'₂ | Low | Phosphorus-based oxides |

Regio- and Stereoselective Synthesis of this compound and its Derivatives

The synthesis of specific isomers of substituted indanes, such as this compound, requires precise control over both regioselectivity (the placement of functional groups) and stereoselectivity (the spatial arrangement of atoms). The indane scaffold is a common feature in biologically active molecules, making the development of selective synthetic methods a key area of research. d-nb.info Methodologies for achieving this control often rely on advanced catalytic systems and carefully designed reaction cascades.

Control of Stereocenters at C1 of the Indane Ring

The C1 position of the indane ring in this compound is a stereocenter. Establishing a specific stereochemistry at this position is a critical challenge in the synthesis of enantiomerically pure derivatives. A highly effective strategy for achieving this involves the asymmetric synthesis of a suitable precursor, typically through the enantioselective reduction of a 1-indanone (B140024) derivative.

Catalytic asymmetric reduction methods provide a powerful tool for creating the C1 stereocenter with high enantioselectivity. For instance, the Corey-Bakshi-Shibata (CBS) reduction or copper(I)-hydride (CuH)-catalyzed asymmetric reduction of substituted indanones can yield enantioenriched 1-indanols. nih.govacs.org These chiral alcohols are versatile intermediates that can be converted to the target carbothioamide through a sequence of functional group manipulations, with the stereochemistry at C1 having been set in the initial reduction step. This approach allows for the synthesis of indane derivatives with a quaternary stereocenter when combined with subsequent C-H functionalization techniques. nih.govacs.org

Diastereoselective and Enantioselective Approaches

When synthesizing derivatives of this compound with multiple stereocenters, both diastereoselectivity and enantioselectivity must be controlled. This is often accomplished using chiral catalysts or domino reactions that construct the indane ring and its substituents in a single, highly controlled sequence.

One powerful method is the N-heterocyclic carbene (NHC)-catalyzed domino Stetter-Michael reaction, which can be used to synthesize highly functionalized indanes with good yield and high diastereoselectivity under mild conditions. acs.org Another state-of-the-art approach involves the palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) of ketone precursors. This method has been successfully developed to afford 2,3-disubstituted indanones with excellent diastereo- and enantioselectivities. nih.gov These advanced catalytic methods provide access to complex and stereochemically rich indane core structures, which serve as valuable precursors for a wide range of derivatives. nih.gov

Table: Examples of Stereoselective Indane Synthesis

| Method | Precursor | Key Features | Stereochemical Outcome |

|---|---|---|---|

| CuH-Catalyzed Reduction | Indanone derivative | Enantioselective reduction of C=O | High enantioselectivity at C1. nih.gov |

| Domino Stetter-Michael | Chalcone derivative | N-Heterocyclic Carbene catalyst | Good diastereoselectivity. acs.org |

Derivatization and Functionalization of the Carbothioamide Moiety

The carbothioamide group is a versatile functional moiety that serves as an isostere for the more common amide bond. chemrxiv.orgnih.gov Its unique electronic and steric properties make it a valuable component in medicinal chemistry and a useful intermediate in organic synthesis. nih.govnih.gov The substitution of a carbonyl oxygen with sulfur results in altered reactivity, nucleophilicity, and hydrogen-bonding capabilities, opening up diverse avenues for chemical transformations. chemrxiv.org

Nucleophilic and Electrophilic Reactivity of the Thioamide Group

The thioamide group exhibits a rich and distinct reactivity profile towards both electrophiles and nucleophiles compared to its amide counterpart. nih.gov The reactive sites include the sulfur, carbon, and nitrogen atoms, as well as the α-protons. researchgate.net

Reactivity with Electrophiles: The sulfur atom of the thioamide is soft and highly nucleophilic, making it the primary site for electrophilic attack. researchgate.net This contrasts sharply with amides, where electrophilic attack typically occurs at the oxygen atom. Reaction with electrophiles at the sulfur atom forms thioimidate intermediates, which can be useful for further transformations. For example, silver(I) ions readily coordinate to the sulfur atom, which activates the thioamide carbon toward nucleophilic attack and can be used to promote peptide coupling or macrocyclization reactions. chemrxiv.orgunimelb.edu.au

Reactivity with Nucleophiles: The carbon atom of the thiocarbonyl group is electrophilic and susceptible to nucleophilic attack. researchgate.net However, due to stronger nN→π*C=S conjugation compared to amides, thioamides are generally more resistant to direct nucleophilic addition and hydrolysis. nih.gov To overcome this, activation strategies are often employed. One such strategy is the "ground-state-destabilization" of the thioamide bond, for example, by N-acylation (e.g., with a Boc group). nih.govnsf.gov This activation decreases the resonance stabilization of the thioamide, making the carbon atom significantly more electrophilic and facilitating nucleophilic attack to achieve transformations like transamidation. nih.govnsf.govrsc.org

Other notable reactive sites include:

Nitrogen Atom: The nitrogen atom in primary and secondary thioamides can act as a nucleophile. researchgate.net

α-Protons: The protons on the carbon adjacent to the thiocarbonyl group are more acidic than those in amides, allowing for the formation of enethiolates that can react with electrophiles at either the α-carbon or the sulfur atom. researchgate.net

Table: Reactivity Sites of the Thioamide Group

| Site | Reagent Type | Product Type | Notes |

|---|---|---|---|

| Sulfur (S) | Electrophiles (e.g., Ag⁺, alkyl halides) | Thioimidates / S-adducts | Primary site of electrophilic attack. researchgate.net |

| Carbon (C) | Nucleophiles (e.g., amines, organometallics) | Tetrahedral intermediates | Attack is often facilitated by activation. nih.govnsf.gov |

| Nitrogen (N) | Electrophiles (e.g., Boc₂O) | N-Acyl thioamides | Can be used to activate the C=S bond. nih.gov |

Transformations to Other Sulfur-Containing Functionalities (e.g., sulfoxides, sulfones)

The thioamide group in this compound is a versatile functional handle that can be transformed into other sulfur-containing moieties, most notably sulfoxides and sulfones. These transformations are typically achieved through oxidation reactions. The controlled oxidation of the thiocarbonyl sulfur can lead to the formation of the corresponding S-oxide (a sulfine), which is a reactive intermediate. Further oxidation can then yield the sulfene, which is highly unstable.

In a more general context, the oxidation of thioamides to their corresponding S-oxides and subsequently to amides is a known transformation. However, the direct conversion to stable sulfoxides and sulfones from the thioamide group of this compound would likely proceed through intermediate steps involving the transformation of the thioamide itself. For instance, hydrolysis of the thioamide to the corresponding carboxylic acid, followed by conversion to a thiol, would open up pathways for oxidation to sulfenic, sulfinic, and sulfonic acids, which are precursors to sulfoxides and sulfones.

Detailed research findings on the direct oxidation of the thioamide in this compound to form sulfoxides and sulfones are not extensively documented in publicly available literature, suggesting a potential area for future research. The reactivity of the indene (B144670) core and the specific conditions required to selectively oxidize the thioamide sulfur without affecting other parts of the molecule would be key challenges to address.

Formation of Heterocyclic Ring Systems Involving the Thioamide Linkage

The thioamide functionality is an excellent building block for the synthesis of a variety of heterocyclic ring systems. The presence of both a nucleophilic sulfur atom and an electrophilic thiocarbonyl carbon, as well as the adjacent N-H group, allows for a range of cyclization reactions.

For this compound, the thioamide moiety can participate in cycloaddition and condensation reactions to form fused or spiro-heterocyclic systems. For example, reaction with α-haloketones could lead to the formation of thiazole (B1198619) derivatives fused to the indene framework. Similarly, reactions with bifunctional reagents containing two electrophilic centers could result in the formation of five, six, or seven-membered heterocyclic rings incorporating the N-C=S unit.

While specific examples of heterocyclic ring formation starting directly from this compound are not readily found in the surveyed literature, the general reactivity of thioamides suggests that this compound would be a viable precursor for a diverse array of heterocyclic structures. The development of such synthetic routes would be a valuable contribution to heterocyclic chemistry.

Reactivity Patterns and Mechanistic Investigations of Chemical Transformations

Understanding the reactivity patterns and reaction mechanisms of this compound is crucial for designing new synthetic strategies and predicting the outcomes of chemical transformations.

Oxidation and Reduction Pathways of the Carbothioamide

Oxidation: As mentioned previously, the carbothioamide group is susceptible to oxidation. The sulfur atom can be oxidized to form sulfoxides and sulfones, although this may require a multi-step sequence. The reaction mechanism would likely involve nucleophilic attack of an oxidizing agent on the sulfur atom. The choice of oxidant and reaction conditions would be critical to control the extent of oxidation and avoid unwanted side reactions on the indene ring system.

Reduction: The thiocarbonyl group of the carbothioamide can be reduced to a methylene (B1212753) group (-CH2-). This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or Raney nickel. The mechanism of such a reduction typically involves the initial formation of a complex between the reducing agent and the sulfur atom, followed by hydride transfer to the thiocarbonyl carbon. Subsequent workup would lead to the fully reduced amine.

Nucleophilic Substitution Reactions at the Thiocarbonyl Carbon

The thiocarbonyl carbon of the carbothioamide is electrophilic and can be attacked by nucleophiles. This can lead to addition-elimination reactions, resulting in the substitution of the sulfur atom. For instance, reaction with amines could lead to the formation of amidines, while reaction with alcohols in the presence of a thiophile could yield imidates. The mechanism involves the initial nucleophilic addition to the C=S bond to form a tetrahedral intermediate, followed by the elimination of a sulfur-containing leaving group.

Rearrangement Reactions and Tautomeric Interconversions

Rearrangement Reactions: Thioamides can undergo various rearrangement reactions. For example, under certain conditions, they can participate in reactions like the Willgerodt-Kindler reaction, although this is more typical for aryl alkyl ketones. The potential for skeletal rearrangements of the this compound framework, possibly induced by the thioamide group, represents an interesting area for investigation.

Tautomeric Interconversions: The thioamide functional group can exist in tautomeric equilibrium with its thiol-imino form (a thioenol). For this compound, this would involve the migration of a proton from the nitrogen to the sulfur atom, resulting in the formation of 2,3-dihydro-1H-indene-1-carboximidothioic acid. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic properties of the rest of the molecule. Spectroscopic studies, such as NMR, could be employed to investigate the presence and relative populations of these tautomers in different environments. The existence of these tautomers can significantly influence the reactivity of the molecule, as the thiol-imino form presents different reactive sites compared to the thioamide form.

Sophisticated Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization

A thorough spectroscopic analysis is fundamental to confirming the molecular structure, connectivity, and three-dimensional arrangement of 2,3-dihydro-1H-indene-1-carbothioamide. This involves a combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy to probe the molecule's atomic nuclei, elemental composition, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the intricate network of covalent bonds and spatial relationships within the molecule. emerypharma.comyoutube.com

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to reveal key correlations:

Between the proton at position 1 (H1) and the diastereotopic protons at position 2 (H2a, H2b).

Between the protons at position 2 (H2a, H2b) and the protons at position 3 (H3a, H3b).

Among the four adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique is crucial for assigning the carbon skeleton by linking the already-assigned proton signals to their corresponding carbons. For instance, the signal for H1 would show a cross-peak with the signal for C1, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. harvard.edu This is vital for establishing the connectivity between different structural fragments and identifying quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

Correlations from the thioamide protons (-NH₂) to the thiocarbonyl carbon (C=S) and to C1.

Correlations from H1 to C2, the thiocarbonyl carbon, and the aromatic carbons C7a and C2.

Correlations from the methylene (B1212753) protons at C3 to the aromatic carbons C3a and C4.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is the primary NMR method for conformational analysis. mdpi.com For this molecule, NOESY could reveal the preferred orientation of the carbothioamide group relative to the indene (B144670) ring by showing spatial correlations between the thioamide protons and specific protons on the indene core, such as H1 or H7. mdpi.com

Table 1: Expected 2D NMR Correlations for this compound This table illustrates the type of data obtained from 2D NMR experiments. Specific chemical shifts (δ) are hypothetical.

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information Revealed |

|---|---|---|---|

| COSY | H1 | H2a, H2b | Connectivity of the five-membered ring. |

| HSQC | Aromatic Protons (H4-H7) | Aromatic Carbons (C4-C7) | Direct C-H bond assignment in the benzene (B151609) ring. |

| HMBC | H1 | C=S, C7a | Confirms the position of the carbothioamide group. |

| NOESY | -NH₂ protons | H1 | Provides insight into the 3D conformation and spatial orientation of the substituent. |

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing information that is often inaccessible from solution-state NMR. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. SSNMR can distinguish between these forms by detecting subtle differences in the chemical shifts and couplings that arise from variations in the local molecular environment and intermolecular packing in the crystal lattice. rsc.org For this compound, SSNMR could be used to identify and characterize any existing polymorphic forms, which is crucial for materials science and pharmaceutical applications.

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the elemental composition of a molecule with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₁₀H₁₁NS), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 2: HRMS Data for Elemental Composition Confirmation

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Mass Difference (ppm) |

|---|---|---|---|

| C₁₀H₁₁NS | 177.0612 | Value to be determined experimentally | Value to be calculated |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching of the primary thioamide group (typically around 3300-3100 cm⁻¹).

Aromatic C-H stretching (above 3000 cm⁻¹).

Aliphatic C-H stretching of the CH and CH₂ groups (below 3000 cm⁻¹).

C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).

The C=S (thiocarbonyl) stretching band, which is often weaker and can be found in the 1250-1020 cm⁻¹ region.

N-H bending (around 1650-1580 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations and bonds involving less polarizable atoms often give strong Raman signals. For this compound, the C=S bond and the aromatic ring vibrations would be expected to be prominent in the Raman spectrum.

Studying these spectra under different concentrations or in different solvents can also provide evidence of intermolecular hydrogen bonding involving the thioamide N-H protons.

Electronic spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum would reveal the wavelengths of light absorbed by the molecule, corresponding to electronic transitions. The spectrum of this compound would likely be dominated by π→π* transitions associated with the benzene ring and the thioamide group. The position and intensity of these absorption bands are sensitive to the molecular structure and solvent environment.

Fluorescence Spectroscopy: After absorbing light, some molecules can relax by emitting light, a process known as fluorescence. nih.gov A fluorescence spectrum records the intensity of emitted light as a function of wavelength. Studying the fluorescence properties, including the emission spectrum and quantum yield, provides information about the molecule's excited states and de-excitation pathways. rsc.orgnih.gov Many thioamides are known to be poor fluorophores, but analysis would confirm the emissive properties of this specific compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state.

Determination of Molecular Conformation and Stereochemistry

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would reveal its exact molecular conformation. This includes the precise bond lengths, bond angles, and torsion angles within the molecule. The stereochemistry at the chiral center (C1) would be unambiguously determined, defining the absolute configuration if a single enantiomer is present or characterizing the relationship between enantiomers in a racemic crystal. The planarity of the carbothioamide group and its orientation relative to the dihydroindene ring system would be a key feature to be determined.

Analysis of Crystal Packing and Lattice Interactions

Beyond the individual molecule, X-ray crystallography would elucidate the crystal packing, revealing how the molecules arrange themselves in the crystal lattice. The analysis would identify and characterize various non-covalent interactions that stabilize the crystal structure. Given the presence of the thioamide group, it is highly probable that intermolecular hydrogen bonds of the N-H···S or N-H···π type play a significant role in the crystal packing. Other potential interactions include π-π stacking between the aromatic rings of the indene moieties and weaker C-H···S or C-H···π interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for its physical and chemical properties. A thorough investigation would involve screening for different polymorphs of this compound by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would be structurally characterized by X-ray diffraction. Similarly, studies on pseudopolymorphism would investigate the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. To date, no studies on the polymorphism or pseudopolymorphism of this specific compound have been reported.

Conformational Preferences and Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational preferences and dynamics in solution are also of great interest. These are typically investigated using a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and computational modeling.

Ring Pucker and Flexibility of the Dihydroindene Moiety

The five-membered ring of the 2,3-dihydroindene (indan) moiety is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The specific conformation is determined by the substituents and the minimization of ring strain. For this compound, the puckering of the five-membered ring and its flexibility could be investigated using NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. These experimental results would ideally be correlated with computational modeling to determine the preferred ring conformations and the energy barriers between them.

of this compound

Tautomeric Forms: Thioamide-Thioimidol Equilibrium

The carbothioamide functional group inherent to this compound allows for the existence of a prototropic tautomeric equilibrium between the thioamide (thione) form and the thioimidol (thiol) form. This equilibrium involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in two distinct chemical species with different bonding arrangements and properties. While direct experimental studies on the tautomerism of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from foundational principles and detailed research on analogous aryl carbothioamides, such as thiobenzamide (B147508).

The thioamide-thioimidol equilibrium is generally known to heavily favor the thioamide form. This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the higher acidity of the N-H proton compared to the S-H proton in the respective tautomers. The position of this equilibrium can be influenced by several factors, including the electronic nature of substituents, solvent polarity, and temperature.

Spectroscopic and Computational Insights into the Tautomeric Equilibrium

Detailed spectroscopic and computational investigations on model compounds like thiobenzamide provide a framework for understanding the tautomeric behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thioamide and thioimidol tautomers. In the thioamide form, one would expect to observe signals corresponding to the -NH₂ protons. Due to the restricted rotation around the C-N bond, these protons can sometimes appear as two distinct signals. The thioimidol form, in contrast, would exhibit a characteristic signal for the -SH proton. Studies on similar compounds have shown that the thiol proton signal can be observed at varying chemical shifts depending on the solvent and concentration.

Infrared (IR) Spectroscopy: IR spectroscopy offers distinct vibrational signatures for each tautomer. The thioamide form is characterized by bands corresponding to N-H stretching and bending vibrations, as well as a prominent C=S stretching vibration. The thioimidol form would instead show a C=N stretching vibration and an S-H stretching band. Research on thiobenzamide has identified a strong band around 1400 cm⁻¹ that is sensitive to S-alkylation, suggesting a significant contribution from the C-N vibration.

Computational Chemistry: Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of thioamide and thioimidol tautomers. These studies consistently show that the thioamide tautomer is significantly lower in energy than the thioimidol form. For instance, calculations on simple thioamides have shown the thioamide form to be more stable by over 8 kcal/mol. These computational models also allow for the prediction of spectroscopic properties, which can then be compared with experimental data to support the predominance of one tautomer.

Detailed Research Findings on Analogous Systems

Quantitative studies on the tautomeric equilibrium of simple thioamides have been conducted using various methods. For thiobenzamide, the tautomeric constant (KT = [thioimidol]/[thioamide]) has been determined, providing a numerical representation of the equilibrium position.

One study, utilizing the basicity method, determined the pKT value for thiobenzamide to be -8.3. mdpi.com This negative value indicates that the thioamide form is overwhelmingly favored in solution. The study also presented UV spectral data for thiobenzamide and its S-methylated derivative (which mimics the thioimidol form) in different solvents, highlighting the distinct electronic transitions of each tautomer.

The following tables summarize key data from studies on thiobenzamide and related compounds, which can be considered analogous for the purpose of understanding the tautomeric equilibrium of this compound.

| Parameter | Value | Method | Significance |

|---|---|---|---|

| pKT | -8.3 | Basicity Method | Indicates the thioamide form is significantly more stable than the thioimidol form in solution. mdpi.com |

| Compound | Solvent | λmax (nm) | log ε | Transition |

|---|---|---|---|---|

| Thiobenzamide (Thioamide form) | Ethanol | 290 | 4.04 | π → π |

| Ethanol | 375 | 2.11 | n → π | |

| Methyl thiobenzimidate (Thioimidol analogue) | Ethanol | 245 | 4.08 | π → π* |

Data derived from studies on thiobenzamide and its S-methyl derivative. mdpi.com

| Vibrational Mode | Thioamide Form (cm⁻¹) | Thioimidol Form (cm⁻¹) | Notes |

|---|---|---|---|

| N-H stretch | 3400-3100 | - | Typically two bands for a primary thioamide. |

| S-H stretch | - | 2600-2500 | Generally a weak band. |

| C=N stretch | - | 1690-1640 | Characteristic of the imine functionality. |

| N-H bend | 1650-1600 | - | Often referred to as the "thioamide I" band. |

| C-N stretch | 1500-1400 | - | Often referred to as the "thioamide B" band; sensitive to S-alkylation. actachemscand.org |

| C=S stretch | 850-600 | - | Often coupled with other vibrations. |

General ranges based on spectroscopic studies of thioamides. actachemscand.org

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure, stability, and electronic properties. For 2,3-dihydro-1H-indene-1-carbothioamide, these calculations can predict its behavior in chemical reactions and its physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nih.gov For this compound, DFT methods, such as those employing the B3LYP hybrid functional with a basis set like 6-311G(d,p), can be used to determine its equilibrium geometry and various electronic properties. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Geometric and Electronic Properties for this compound

| Parameter | Calculated Value | Description |

|---|---|---|

| C=S Bond Length | ~1.68 Å | Typical double bond character of the thiocarbonyl group. |

| C-N Bond Length | ~1.35 Å | Partial double bond character due to resonance. |

| Dipole Moment | ~4.5 D | Indicates a significant degree of polarity, primarily due to the carbothioamide group. |

The stability of the molecule can be further assessed by calculating its total energy and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov

While DFT is efficient, ab initio methods provide a pathway to higher accuracy for energetic properties, albeit at a greater computational expense. osti.gov High-level ab initio calculations, such as Gaussian-3 (G3) type theories or W4 theory, are designed to yield "chemical accuracy" (typically within 1 kcal/mol) for properties like heats of formation. osti.govnih.gov

These methods systematically account for electron correlation and use extensive basis sets to approach the exact solution of the Schrödinger equation. osti.gov For this compound, these calculations would provide a highly reliable benchmark for its thermochemical stability and the energetics of its formation or decomposition reactions.

Table 2: Comparison of Hypothetical Reaction Energies Calculated by Different Methods

| Computational Method | Reaction | Calculated ΔH (kcal/mol) |

|---|---|---|

| DFT (B3LYP/6-31G*) | Indenone + NH₃ + P₄S₁₀ → Carbothioamide | -25.4 |

| MP2/cc-pVTZ | Indenone + NH₃ + P₄S₁₀ → Carbothioamide | -28.1 |

| G3B3 | Indenone + NH₃ + P₄S₁₀ → Carbothioamide | -29.5 |

These high-accuracy methods are crucial for validating the results from more computationally efficient methods like DFT and for building reliable thermochemical databases. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.comresearchgate.net The energy and spatial distribution of these orbitals in this compound are key indicators of its chemical behavior.

HOMO: The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles. In this compound, the HOMO is likely localized on the sulfur and nitrogen atoms of the carbothioamide group, as well as the aromatic ring.

LUMO: The LUMO represents the region most susceptible to receiving electrons from a nucleophile. wuxiapptec.com The LUMO is expected to be centered on the thiocarbonyl carbon (C=S) and the aromatic system.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. researchgate.netopenaccesspub.org

Table 3: Illustrative FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -1.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.85 |

These descriptors provide a quantitative measure of the molecule's reactivity, suggesting its potential role in various chemical transformations. openaccesspub.org

Simulation of Reaction Pathways and Transition States

Computational chemistry is invaluable for mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. nih.gov

The synthesis of this compound likely involves the thionation of the corresponding amide or the reaction of an appropriate precursor with a sulfur-containing reagent. Computational methods can be employed to elucidate the step-by-step mechanism of such a synthesis. researchgate.net

For instance, in a potential synthesis from 2,3-dihydro-1H-indene-1-carboxamide using a thionating agent like Lawesson's reagent, DFT calculations can be used to:

Model the initial interaction and coordination of the reactants.

Locate the transition state for the key oxygen-sulfur exchange step.

Calculate the activation energy (the energy barrier from reactant to transition state).

Trace the reaction pathway to the final product.

By comparing the energies of different possible pathways, the most favorable mechanism can be identified. researchgate.net

Table 4: Hypothetical Relative Energies for a Proposed Synthetic Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Carboxamide + Reagent | 0.0 |

| Intermediate 1 | Coordinated Complex | -5.2 |

| Transition State | Four-membered ring TS | +18.5 |

| Intermediate 2 | Thio-oxy intermediate | -12.7 |

Many chemical reactions can yield multiple isomeric products. Computational modeling can predict the regioselectivity (which position reacts) and stereoselectivity (the 3D arrangement of the product) by comparing the activation energies of the competing reaction pathways. The pathway with the lowest energy barrier (corresponding to the lowest energy transition state) will be kinetically favored, leading to the major product.

For this compound, which is chiral, reactions at the carbothioamide group or the aromatic ring could lead to different isomers. For example, in an electrophilic aromatic substitution reaction, computational analysis can determine whether the electrophile will add to the ortho, meta, or para positions of the benzene (B151609) ring relative to the existing substituent. By calculating the energies of the transition states for each addition, the preferred site of reaction can be predicted.

Table 5: Illustrative Calculated Activation Energies for a Hypothetical Electrophilic Substitution

| Reaction Pathway | Product | Activation Energy (ΔG‡, kcal/mol) | Predicted Yield |

|---|---|---|---|

| Ortho-attack | Ortho-substituted product | 24.5 | Minor |

| Meta-attack | Meta-substituted product | 28.1 | Negligible |

These theoretical predictions are instrumental in designing synthetic strategies that favor the formation of a desired isomer, thereby improving reaction efficiency and reducing waste.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic nature of "this compound" at an atomic level. By simulating the motion of atoms and molecules over time, MD can reveal intricate details about conformational changes and interactions with surrounding solvent molecules. nih.gov

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. "this compound" possesses conformational flexibility arising from the rotatable carbothioamide group and the puckering of the five-membered ring of the indene (B144670) core.

In the solid state , the conformation is typically more rigid and can be influenced by crystal packing forces. X-ray crystallography is the definitive experimental method to determine solid-state structure. nih.gov Computationally, solid-state MD simulations can provide insights into the vibrational modes and thermal stability of the crystal lattice.

In solution , the molecule is expected to exist as an ensemble of interconverting conformers. mdpi.com MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. The choice of solvent is critical as it can significantly influence the conformational equilibrium. nih.gov

Table 1: Hypothetical Dihedral Angles of Dominant Conformers of this compound in Different Environments

| Dihedral Angle (°) | Conformer A (Gas Phase) | Conformer B (in Water) | Conformer C (Solid State) |

| H-C1-C(S)-N | 120.5 | 118.2 | 122.1 |

| C2-C1-C(S)-N | -60.2 | -62.8 | -58.9 |

| C1-C(S)-N-H1 | 0.5 | 2.1 | -1.5 |

| C1-C(S)-N-H2 | 179.8 | 178.5 | 179.0 |

The interaction of "this compound" with solvent molecules can significantly impact its conformation and reactivity. MD simulations employing explicit solvent models can provide a detailed picture of the solvation shell around the molecule. Key interactions to investigate would include hydrogen bonding between the carbothioamide group (both the N-H protons as donors and the sulfur atom as an acceptor) and protic solvents like water or methanol. The non-polar indene moiety would be expected to have favorable interactions with non-polar solvents. Understanding these interactions is crucial for predicting the compound's solubility and behavior in different chemical environments. mdpi.com

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, aiding in their structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts. nih.govnih.govgithub.io These predictions, when compared with experimental data, can help assign signals to specific nuclei and confirm the proposed structure. mdpi.com Machine learning approaches are also emerging as powerful tools for accurate NMR shift prediction. nih.govfrontiersin.org

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. diva-portal.org DFT calculations can predict the vibrational frequencies and intensities of "this compound". researchgate.net This allows for the assignment of characteristic absorption bands, such as the N-H stretch, C=S stretch, and aromatic C-H vibrations, providing a theoretical vibrational spectrum that can be compared with experimental data. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Symmetric Stretch | 3450 |

| N-H | Asymmetric Stretch | 3350 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 2950-2850 |

| C=S | Stretch | 1250-1050 |

Note: This table contains theoretically predicted data based on general vibrational frequency ranges for these functional groups.

"this compound" possesses a chiral center at the C1 position of the indene ring, meaning it can exist as two enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov

By computationally simulating the ECD spectrum for one enantiomer (e.g., the R-enantiomer) using time-dependent DFT (TD-DFT), the resulting spectrum can be compared to the experimental spectrum. semanticscholar.orgmdpi.com A match between the signs and shapes of the Cotton effects in the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound. arxiv.orgnih.gov

Analysis of Bonding Characteristics and Charge Distribution

A detailed analysis of the electronic structure of "this compound" can reveal important information about its reactivity and intermolecular interactions. Computational methods can be used to calculate various electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. researchgate.net The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule. These maps can identify electron-rich regions (nucleophilic sites), such as the sulfur atom of the carbothioamide group, and electron-poor regions (electrophilic sites), such as the protons of the N-H group. This information is valuable for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in the Solid State and Solution

Hydrogen bonds are the most significant directional interactions in the supramolecular assembly of 2,3-dihydro-1H-indene-1-carbothioamide. The primary thioamide group is an excellent hydrogen bond donor, while the sulfur atom and the amino nitrogen can act as acceptors, leading to a variety of structural motifs.

In the solid state, this compound molecules are expected to form robust intermolecular hydrogen bonds. Based on studies of analogous primary aromatic thioamides, a common and highly stable motif is the centrosymmetric dimer, where two molecules are linked through a pair of N-H···S hydrogen bonds, forming a characteristic R²₂(8) graph-set notation. This interaction is a cornerstone of the crystal structure of many thioamides.

Beyond this primary dimer, these units can be further connected into extended architectures. C-H···S and C-H···π interactions, although weaker, also play a crucial role in stabilizing the three-dimensional crystal packing.

Table 1: Potential Hydrogen Bond Interactions in the Crystal Structure of this compound and Analogues

| Interaction Type | Donor | Acceptor | Typical Role in Structure |

|---|---|---|---|

| Intermolecular | N-H | S | Formation of primary R²₂(8) dimers |

| Intermolecular | C-H (aromatic) | S | Linking dimers into sheets or chains |

| Intermolecular | C-H (aliphatic) | S | Stabilization of 3D packing |

| Intermolecular | N-H | N | Can occur in co-crystals with N-heterocycles |

| Intermolecular | C-H | π-system | Stabilization of 3D packing |

This table is predictive, based on the known chemistry of thioamides and related structures.

The thioamide functional group is a versatile participant in hydrogen bonding due to the distinct properties of its nitrogen and sulfur atoms. The substitution of oxygen with the larger, more polarizable sulfur atom significantly alters its hydrogen bonding capabilities compared to a standard amide.

The N-H protons of the primary thioamide are more acidic than their amide counterparts, making the thioamide group a stronger hydrogen bond donor. This enhanced donor capacity is a primary driver for the formation of robust intermolecular networks.

Conversely, the sulfur atom is considered a weaker hydrogen bond acceptor than the carbonyl oxygen of an amide. Despite this, it readily participates in N-H···S and C-H···S interactions, which are fundamental to the crystal packing of thioamides. The larger van der Waals radius of sulfur compared to oxygen results in longer hydrogen bond distances. The preference for different hydrogen bond motifs can be seen in various crystalline forms; for example, studies on related pyrazole-carbothioamides show that the sulfur atom can accept contacts in some structures but not in others, depending on the presence of competing acceptors. mdpi.com

π-π Stacking Interactions and Aromatic Ring Interactions

The geometry of π-π stacking can be characterized by several parameters, including the centroid-to-centroid distance between two aromatic rings, the slip angle (the angle between the normal of one plane and the vector connecting the two centroids), and the offset distance. Ideal stacking energies are typically found at centroid-centroid distances between 3.4 and 3.8 Å.

Direct experimental data for this compound is not available, but analysis of structurally related compounds provides valuable insight. For example, the crystal structure of 1,3-dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide reveals π–π contacts between the isoindole ring systems that help stabilize the structure, with measured centroid–centroid distances of 3.5883(8) Å and 4.0619(8) Å. nih.gov These values fall within the expected range for stabilizing π-π interactions. Computational studies on similar aromatic systems can further quantify the interaction energies, which typically range from -1 to -5 kcal/mol, depending on the specific geometry and electronic nature of the interacting rings.

Table 2: Typical Geometries of π-π Stacking Interactions in Aromatic Systems

| Interaction Geometry | Description | Typical Centroid-Centroid Distance |

|---|---|---|

| Parallel-displaced | Aromatic rings are parallel but offset from one another. | 3.4 - 4.5 Å |

| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. | 4.5 - 5.5 Å |

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a highly directional non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. The sulfur atom of the thioamide group, being a soft Lewis base, is an excellent halogen bond acceptor.

Co-crystallization experiments with halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) have demonstrated that the C=S···I halogen bond is a robust and reliable supramolecular synthon. This interaction can be used to control the assembly of thioamide-containing molecules in the solid state. The strength of this bond is influenced by substituents on the aromatic ring; electron-donating groups tend to enhance the Lewis basicity of the sulfur atom and promote stronger halogen bonds. In such co-crystals, the halogen bond often coexists and competes with the typical N-H···S hydrogen bonding, leading to diverse and complex supramolecular architectures.

Crystal Engineering and Design of Supramolecular Assemblies

The predictable and robust nature of the interactions involving the thioamide group makes this compound a promising building block for crystal engineering. Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties by controlling intermolecular interactions.

The key supramolecular synthons available to this molecule are the N-H···S hydrogen bond, which forms reliable dimers, and the C=S group's ability to act as a halogen bond acceptor. By selecting appropriate co-formers—molecules that can form complementary hydrogen or halogen bonds—it is possible to create multicomponent crystals (co-crystals) with tailored architectures. For instance, co-crystallization with N-heterocycles could favor N-H···N hydrogen bonds over the typical thioamide dimer, while co-crystallization with organoiodine compounds would utilize the C=S···I halogen bond. This strategic use of competing and complementary non-covalent interactions allows for the rational design of novel supramolecular assemblies with potentially tunable physical and chemical properties.

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the intermolecular interactions, supramolecular chemistry, molecular recognition, or self-assembly processes of the chemical compound This compound .

Therefore, it is not possible to provide a detailed, evidence-based article on the topics outlined in the user's request, which include:

Controlling Crystal Packing via Directed Interactions

Co-crystallization and Solid Solutions

Interaction with Synthetic Receptors or Cavities

Role in Self-Assembly Processes

Generating content on these specific areas would require experimental data from crystallographic studies, co-crystallization experiments, and host-guest chemistry analyses, none of which are present in the available scientific literature for this particular compound. Writing an article without this foundational research would result in speculation and would not meet the required standards of scientific accuracy and detail.

General principles of supramolecular chemistry involving the thioamide functional group and the indane scaffold can be discussed, but a direct application and detailed analysis specific to this compound cannot be conducted at this time.

Applications in Advanced Chemical Systems Non Clinical

Role as Synthetic Building Blocks for Complex Molecules

The unique combination of a carbocyclic framework and a sulfur-containing functional group renders 2,3-dihydro-1H-indene-1-carbothioamide a versatile intermediate in organic synthesis. It serves as a foundational element for constructing more elaborate molecules, including heterocyclic systems and enantiomerically pure compounds. researchgate.netresearchgate.netnih.govgoogle.com

The indene (B144670) skeleton is a common motif in a variety of fused ring systems, and methods to synthesize these structures are of significant interest in medicinal and materials chemistry. nih.govmdpi.com The carbothioamide group (-CSNH₂) is a particularly useful functional handle for constructing nitrogen- and sulfur-containing heterocycles. This group contains both nucleophilic (N and S) and electrophilic (C) centers, allowing it to participate in a wide range of cyclization reactions.

For instance, thioamides are well-established precursors for the synthesis of thiazoles, pyrazoles, and triazoles. mdpi.comnih.gov By reacting this compound with appropriate bifunctional reagents, it is possible to build a new heterocyclic ring directly onto the indene framework. This strategy provides a direct route to complex, polycyclic molecules that are otherwise difficult to access. The synthesis of fused 1,2,3-triazoles, for example, can be achieved through intramolecular cycloaddition reactions involving azide (B81097) and alkyne functionalities, a process for which carbothioamide-derived structures can be suitable precursors. researchgate.net The development of novel N-heterocycles is an active area of research, and synthons like this compound are valuable starting points for these synthetic endeavors. rsc.org

| Target Heterocycle | Typical Reagent Class | Resulting Fused System (Example) |

|---|---|---|

| Thiazole (B1198619) | α-Haloketones | Indeno[1,2-d]thiazole |

| Pyrimidine | β-Dicarbonyl compounds | Indeno[1,2-d]pyrimidine |

| Triazole | Hydrazonoyl halides | Indeno[1,2-e] rsc.orgrsc.orgacs.orgtriazole |

| Pyrazolo-triazole | Diazonium salts | Pyrazolo[5,1-c] rsc.orgrsc.orgacs.orgtriazole fused to indene mdpi.com |

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed, having transferred its chirality to the product. sigmaaldrich.com

The this compound molecule possesses a stereogenic center at the C1 position of the indene ring. If the compound is resolved into its individual enantiomers, ((R)- and (S)-2,3-dihydro-1H-indene-1-carbothioamide), it can serve as a chiral auxiliary. The fixed stereochemistry of the indene scaffold can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face and thereby controlling the formation of a new stereocenter with high selectivity. The synthesis of chiral indene derivatives is a well-established field, underscoring the utility of this framework in controlling stereochemistry. rsc.orgacs.orgoaepublish.comresearchgate.netacs.org

The general process for using a chiral auxiliary is outlined below:

Attachment: A prochiral substrate is covalently attached to the enantiomerically pure indene-carbothioamide auxiliary.

Stereoselective Reaction: The resulting compound undergoes a reaction (e.g., alkylation, aldol (B89426) addition) where the bulky and rigid indene group blocks one reaction pathway, forcing the reaction to proceed with a specific stereochemical orientation.

Cleavage: The newly formed chiral molecule is cleaved from the auxiliary, which can ideally be recovered and reused. wikipedia.org

| Step | Description | Example with Indene Auxiliary |

|---|---|---|

| 1. Coupling | A prochiral molecule (e.g., an acid chloride) is attached to the chiral auxiliary. | Prochiral acyl chloride reacts with the nitrogen of (R)-indene-carbothioamide. |

| 2. Diastereoselective Reaction | The molecule reacts to create a new stereocenter. The auxiliary directs the stereochemistry. | Formation of an enolate and subsequent alkylation occurs on the less sterically hindered face. |

| 3. Cleavage | The chiral product is released from the auxiliary. | Hydrolysis of the thioamide bond releases the new chiral carboxylic acid. |

| 4. Recovery | The chiral auxiliary is recovered for reuse. | (R)-indene-carbothioamide is regenerated. sigmaaldrich.com |

Utilization in Material Science and Smart Materials

The rigid, planar structure of the indene ring system makes it an attractive component for advanced materials. Indene derivatives are used as raw materials for functional resins and optical materials. jfe-chem.com The incorporation of the carbothioamide group adds further functionality, opening possibilities in polymer chemistry and self-assembling systems.

Indene itself can be polymerized to form polyindene, a thermoplastic resin with good thermal stability. mdpi.com More advanced polymers, such as poly(indene carbonate) derived from indene oxide, exhibit high glass transition temperatures and thermal stability up to 249 °C, making them suitable for applications requiring durable materials. researchgate.net

The introduction of a carbothioamide group onto the indene monomer provides a reactive site for creating functional polymers. This group can be used to:

Post-polymerization Modification: The -CSNH₂ group can be chemically modified after polymerization to introduce other functionalities along the polymer backbone.

Metal Ion Binding: The sulfur and nitrogen atoms of the carbothioamide can chelate metal ions. Polymers incorporating this unit could be used as solid-supported catalysts, sensors for heavy metals, or in materials for environmental remediation.

Cross-linking: The reactive nature of the thioamide can be exploited to form cross-links between polymer chains, which can be used to tune the mechanical properties (e.g., stiffness, solvent resistance) of the final material.

| Functionality | Mechanism | Potential Application |

|---|---|---|

| Metal Chelation | Coordination of metal ions to S and N atoms. | Ion-exchange resins, sensors, supported catalysts. |

| Cross-linking Site | Reaction with bifunctional reagents to link polymer chains. | Thermosetting resins, hydrogels, materials with tunable mechanical properties. |

| Hydrogen Bonding Donor/Acceptor | Formation of strong intermolecular hydrogen bonds. | Polymers with enhanced thermal stability and specific solubility profiles. |

| Reactive Handle | Chemical transformation into other functional groups (e.g., thiazole). | Creation of complex, functional polymer architectures. |

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This bottom-up approach is a powerful tool for creating nanostructures like wires, tubes, and sheets. Molecules containing both aromatic rings and hydrogen-bonding groups are excellent candidates for self-assembly. nih.gov

This compound is structurally well-suited for self-assembly. The key interactions that can drive the formation of ordered nanostructures are:

π-π Stacking: The flat, electron-rich aromatic portion of the indene rings can stack on top of each other, leading to one-dimensional growth.

Hydrogen Bonding: The carbothioamide group is an excellent hydrogen bond donor (-NH₂) and acceptor (C=S). This allows for the formation of strong, directional hydrogen-bonding networks that can link molecules together into tapes or sheets.

| Interaction | Participating Groups | Role in Assembly |

|---|---|---|

| π-π Stacking | Indene aromatic ring | Promotes one-dimensional stacking of molecules. |

| Hydrogen Bonding | Carbothioamide (-CSNH₂) | Forms strong, directional links between molecules, creating extended networks. nih.gov |

| van der Waals Forces | Aliphatic portion of the indene ring | Contribute to overall packing efficiency and stability. |

Ligand Design in Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. researchgate.net Ligands containing soft donor atoms like sulfur are of particular interest due to their affinity for soft transition metals such as palladium, platinum, and copper. ucj.org.ua

The carbothioamide group in this compound makes it an excellent candidate for a ligand. It can coordinate to a metal center in several ways:

Monodentate S-Coordination: The sulfur atom can act as a simple Lewis base, donating a lone pair of electrons to the metal center. This is the most common coordination mode for simple thioamides.

Bidentate [N,S] Chelation: After deprotonation of the -NH₂ group, the resulting anion can bind to a metal through both the nitrogen and sulfur atoms, forming a stable five-membered chelate ring. This bidentate coordination enhances the stability of the resulting metal complex. ucj.org.ua

The indene backbone provides a rigid framework that can be used to control the position of the coordinating atoms and influence the geometry of the final metal complex. For example, a closely related ligand, potassium indoline-N-carbothioate, has been shown to react with copper(II) bromide. nova.edu The resulting coordination compounds could have applications in catalysis, where the metal center acts as the active site, or as functional materials with unique magnetic or optical properties.

| Coordination Mode | Description | Potential Metal Ions | Possible Applications |

|---|---|---|---|

| Monodentate (S-donor) | Coordination through the sulfur atom only. | Pd(II), Pt(II), Ag(I), Cu(I) | Homogeneous catalysis, precursors for materials. |

| Bidentate Chelate ([N,S]-donor) | Coordination through both nitrogen and sulfur after deprotonation. | Ni(II), Cu(II), Co(III), Fe(III) ucj.org.ua | Stable catalytic complexes, molecular sensors, redox-active materials. |

Chelation Properties of the Thioamide Moiety

The thioamide group is a well-established coordinating agent for a variety of metal ions. The substitution of the oxygen atom in an amide with a sulfur atom alters the electronic and steric properties of the ligand, leading to distinct chelation behavior. The sulfur atom, being larger and more polarizable than oxygen, generally exhibits a higher affinity for soft or borderline metal ions.

The thioamide moiety can act as a bidentate or monodentate ligand. In its neutral form, coordination can occur through the sulfur atom. Upon deprotonation of the N-H group, the resulting thioenolate can chelate a metal ion through both the sulfur and nitrogen atoms, forming a stable five- or six-membered ring. This chelation is enhanced by the delocalization of the negative charge across the S-C-N system. It is well known that hydrazine (B178648) carbothioamide groups complex with softer metal ions such as Pd2+, Hg2+, and Cd2+. researchgate.net

Synthesis and Characterization of Metal Complexes

Based on the known reactivity of thioamides, this compound is expected to form stable complexes with a range of transition metal ions. The synthesis of such complexes would typically involve the reaction of the thioamide with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex (e.g., 1:1, 1:2 metal-to-ligand ratio) would depend on the metal ion, its oxidation state, and the reaction conditions.

The characterization of these potential metal complexes would be carried out using a suite of spectroscopic and analytical techniques. These would include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the C=S and C-N stretching frequencies upon complexation would provide evidence of the involvement of the thioamide group in metal binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites would confirm the formation of the complex.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

While no specific metal complexes of this compound have been reported in the literature, a study on 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide demonstrated its ability to form complexes with Cr(III), Fe(III), Co(II), Ni(II), and Cu(II) ions. semanticscholar.org These complexes were characterized by elemental analyses, magnetic moments, and various spectroscopic techniques. semanticscholar.org

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

The interaction between this compound and metal ions can be further investigated through detailed spectroscopic and structural studies.

Spectroscopic Analysis: The binding of a metal ion to the thioamide ligand is expected to cause significant changes in its spectroscopic properties. For instance, UV-visible absorption and fluorescence spectroscopy can be employed to monitor the complexation process. The appearance of new absorption bands or a shift in the existing bands can be used to determine the binding stoichiometry and the stability constant of the complex.

Structural Analysis: X-ray crystallography is the most definitive method for determining the three-dimensional structure of metal complexes. A single-crystal X-ray diffraction study of a complex of this compound would provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. This would unequivocally establish the mode of coordination of the thioamide ligand.

In a related study, the crystal structures of various (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives have been elucidated, revealing details about their molecular geometry and intermolecular interactions. mdpi.com Such studies on the metal complexes of this compound would be invaluable in understanding the nature of the metal-ligand interactions.

Catalytic Applications

The unique combination of an indenyl framework and a thioamide functional group in this compound suggests its potential utility in both transition metal and organocatalysis.

As Ligands in Transition Metal Catalysis

The indenyl ligand, a benzo-fused cyclopentadienyl (B1206354) anion, is a cornerstone of organometallic chemistry. researchgate.net Metal complexes bearing an indenyl ligand often exhibit enhanced catalytic activity compared to their cyclopentadienyl analogues, a phenomenon known as the "indenyl effect". researchgate.net This effect is attributed to the ability of the indenyl ligand to undergo facile ring-slippage (η⁵ to η³ coordination), which can open up a coordination site on the metal center for substrate binding and activation. researchgate.net

Given this, this compound, after suitable modification to generate an indenyl anion, could serve as a versatile ligand for a variety of transition metals. The thioamide moiety could act as an additional coordinating group, leading to a bidentate [indenyl, S] or [indenyl, N] ligand. The nature of the thioamide coordination could be tuned by the choice of the metal and the reaction conditions.

Potential catalytic applications for such metal complexes include:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. Indenyl phosphine (B1218219) ligands have been shown to be effective in this context. chemrxiv.org A modified this compound ligand could potentially be employed in similar transformations.